3',5'-Difluorobutyrophenone

Description

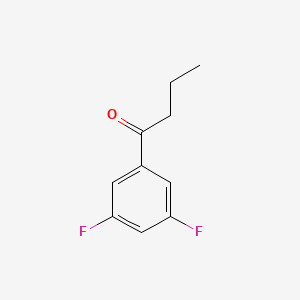

3',5'-Difluorobutyrophenone is a fluorinated butyrophenone derivative characterized by fluorine atoms at the 3' and 5' positions of the aromatic ring and a four-carbon ketone chain. It serves as a critical intermediate in synthesizing pharmacologically active compounds, particularly antipsychotics and neuroleptics .

Synthesis and Reactivity: The compound is synthesized via reaction of m-difluorobenzene with γ-halobutyryl halides (e.g., γ-chlorobutyryl chloride) in the presence of secondary amines (e.g., piperidine derivatives). Catalysts like potassium iodide accelerate the reaction, which typically proceeds at 25–100°C over 1–48 hours . Post-synthesis, the compound can form acid addition salts (e.g., HCl salts) to enhance stability or modulate bioavailability. Derivatives such as γ-(4-Phenylpiperidin-1-yl)-2,4-difluorobutyrophenone highlight its versatility as a precursor for drugs targeting dopamine receptors .

Properties

IUPAC Name |

1-(3,5-difluorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBMKGWVAYZBDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=CC(=C1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluorobutyrophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with butyric acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of 3’,5’-Difluorobutyrophenone may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput. The industrial production process is designed to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluorobutyrophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3’,5’-Difluorobutyrophenone has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3’,5’-Difluorobutyrophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The table below summarizes key structural and functional differences between 3',5'-Difluorobutyrophenone and related compounds:

Key Comparisons

3',5'-Difluoroacetophenone

- Structural Differences: The acetophenone derivative has a shorter two-carbon ketone chain (vs.

- Reactivity: The acetyl group in 3',5'-Difluoroacetophenone undergoes Friedel-Crafts acylation more readily than butyrophenones, but its shorter chain limits utility in multi-step syntheses.

- Applications : Primarily used as a fluorinated building block in organic synthesis rather than direct pharmacological activity .

3,3-Dimethyl-3',4',5'-Trifluorobutyrophenone

- Dimethyl groups introduce steric hindrance, which may reduce binding affinity to biological targets compared to the linear difluoro analog .

- Synthetic Complexity : Additional fluorines and branching necessitate advanced halogenation and alkylation steps, making synthesis more resource-intensive .

Other Butyrophenone Derivatives

Derivatives like γ-(4-Hydroxy-4-phenylpiperidin-1-yl)-2,4-difluorobutyrophenone (from ) incorporate functional groups (e.g., hydroxyl or chlorophenyl moieties) that enhance solubility or receptor specificity. For example:

Implications of Structural Variations

- Chain Length: Longer chains (butyrophenone vs.

- Fluorine Positioning : Fluorine at meta positions (3',5') balances electronic effects without excessive steric bulk, optimizing reactivity for nucleophilic substitution .

- Branched vs. Linear Chains : Branched derivatives (e.g., dimethyl-substituted analogs) may hinder enzymatic degradation but complicate synthetic scalability .

Biological Activity

3',5'-Difluorobutyrophenone is a compound belonging to the butyrophenone class, which has garnered attention due to its diverse biological activities, particularly in neuropharmacology and agriculture. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies.

3',5'-Difluorobutyrophenone can be synthesized through various organic reactions, often involving the modification of existing butyrophenone derivatives. The typical synthesis involves:

- Starting Materials : 4-fluorophenol and appropriate acylating agents.

- Reactions : Etherification protection, Friedel-Crafts acylation, and demethylation under controlled conditions.

The structure is confirmed using spectroscopic techniques such as NMR and mass spectrometry.

1. Neuropharmacological Effects

3',5'-Difluorobutyrophenone exhibits significant activity at various neurotransmitter receptors, particularly dopamine receptors. Studies have shown that it interacts with both D1 and D2 dopamine receptors, which are crucial in the treatment of psychiatric disorders like schizophrenia.

-

Binding Affinity : The compound demonstrates competitive binding at dopamine receptor subtypes with Ki values indicating strong receptor affinity. For example:

Receptor Type Ki (nM) DA D1 162.7 DA D2 43.3

This profile suggests potential use as an atypical antipsychotic agent, similar to other butyrophenones like haloperidol and clozapine .

2. Antifungal Activity

In agricultural applications, 3',5'-Difluorobutyrophenone has shown potent antifungal properties against various plant pathogens. Bioassays indicate its effectiveness in controlling fungal growth in crops:

- Target Fungi : Effective against species such as Valsa mali and Coniella dipodiella.

- Toxicity Regression : The C50 values for these fungi were calculated using statistical software, demonstrating a significant reduction in fungal viability upon treatment with the compound .

3. Herbicidal Properties

The compound also displays herbicidal activity, particularly against dicotyledonous and monocotyledonous plants:

- Tested Species : Lactuca sativa (lettuce) and Echinochloa crus-galli (barnyard grass).

- Results : The compound effectively inhibited seedling growth, indicating potential for use in agricultural herbicides .

Study on Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated a series of butyrophenone analogs, including 3',5'-Difluorobutyrophenone. The findings indicated that this compound not only matched but often exceeded the efficacy of established antipsychotics in preclinical models without inducing catalepsy—a common side effect associated with traditional antipsychotics .

Agricultural Application Study

Another investigation focused on the agricultural applications of 3',5'-Difluorobutyrophenone, highlighting its antifungal and herbicidal effects. The study demonstrated that the compound could serve as a viable alternative to conventional fungicides, with lower toxicity to non-target organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.